1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid
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Overview
Description
1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid is a complex organic compound featuring a spirocyclic structure
Preparation Methods
The synthesis of 1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid involves multiple steps, typically starting with the formation of the isochroman and thiopyran rings. The synthetic route often includes:
Cyclization Reactions: The formation of the spirocyclic structure is achieved through cyclization reactions involving appropriate precursors.
Oxidation and Reduction: Specific oxidation and reduction steps are employed to introduce the oxo and carboxylic acid functionalities.
Industrial Production: Industrial-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the thiopyran ring, using reagents such as halides or alkylating agents.
Major Products: The major products formed from these reactions include substituted derivatives and modified spirocyclic structures.
Scientific Research Applications
1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-Oxo-2’,3’,5’,6’-tetrahydrospiro[isochroman-3,4’-thiopyran]-4-carboxylic acid can be compared with other spirocyclic compounds:
Similar Compounds: Examples include 4-oxo-3,4,5,6-tetrahydrospiro[benzo[h]quinazoline-5,1’-cyclopentanes] and 2-alkyl thio-substituted 4-oxo-3-p-tolyl-3,4,5,6-tetrahydrospiros[benzo[h]quinazoline-5,1’-cycloalkanes]
Uniqueness: The presence of both isochroman and thiopyran rings in the same molecule, along with the specific functional groups, makes it unique compared to other spirocyclic compounds.
Properties
Molecular Formula |
C14H14O4S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
1-oxospiro[4H-isochromene-3,4'-thiane]-4-carboxylic acid |
InChI |
InChI=1S/C14H14O4S/c15-12(16)11-9-3-1-2-4-10(9)13(17)18-14(11)5-7-19-8-6-14/h1-4,11H,5-8H2,(H,15,16) |
InChI Key |
QLTMCIINOXARII-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC12C(C3=CC=CC=C3C(=O)O2)C(=O)O |
Origin of Product |
United States |
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